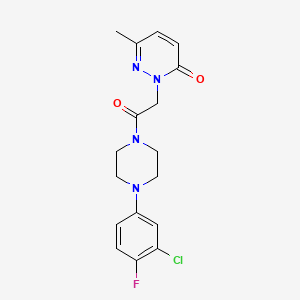
2-(2-(4-(3-chloro-4-fluorophényl)pipérazin-1-yl)-2-oxoéthyl)-6-méthylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazinone ring, possibly through a condensation reaction, followed by the introduction of the piperazine ring. The chloro and fluoro substituents would likely be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone and piperazine rings, as well as the chloro and fluoro substituents. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis
As a pyridazinone derivative, this compound would likely undergo reactions typical of this class of compounds, such as condensation and halogenation reactions. The presence of the piperazine ring could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the positions of the chloro and fluoro substituents, the presence of the piperazine ring, and the overall shape and size of the molecule .Applications De Recherche Scientifique
Neuroprotection et activité anti-neuro-inflammatoire
La neuroprotection est cruciale pour le traitement des maladies neurodégénératives, de l'accident vasculaire cérébral ischémique et des traumatismes crâniens. Les chercheurs ont exploré le potentiel des dérivés de la pyrimidine dans ce contexte. Le composé , un hybride triazole-pyrimidine, a montré des propriétés prometteuses :
Conception et synthèse : Une série de nouveaux composés à base de triazole-pyrimidine a été conçue, synthétisée et caractérisée. Des techniques telles que la spectrométrie de masse, la RMN du 1H, la RMN du 13C et l'analyse de diffraction des rayons X ont confirmé leurs structures .
Activité neuroprotectrice : Parmi les composés synthétisés, six (ZA2 à ZA6 et l'intermédiaire S5) ont présenté une activité neuroprotectrice. Ils ont réduit l'expression de la chaperonne du réticulum endoplasmique (RE) BIP et du marqueur d'apoptose caspase-3 clivée dans les cellules neuronales humaines .
Activité anti-neuro-inflammatoire : Plusieurs composés (ZA3-ZA5, ZB2-ZB6 et l'intermédiaire S5) ont démontré des propriétés anti-neuro-inflammatoires significatives. Ils ont inhibé la production d'oxyde nitrique (NO) et du facteur de nécrose tumorale α (TNF-α) dans les cellules de microglie humaine stimulées par le LPS .
Mécanisme d'action : Les composés agissent probablement en inhibant le stress du RE, l'apoptose et la voie inflammatoire NF-κB. Des études d'amarrage moléculaire ont montré des interactions favorables avec les résidus actifs des protéines ATF4 et NF-κB .
Propriétés
IUPAC Name |
2-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-12-2-5-16(24)23(20-12)11-17(25)22-8-6-21(7-9-22)13-3-4-15(19)14(18)10-13/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVNQCCUQNKQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
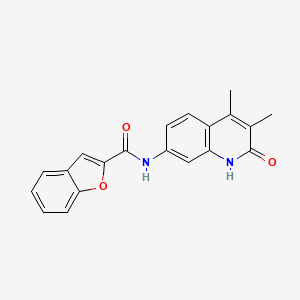
![1-(2,5-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2395162.png)

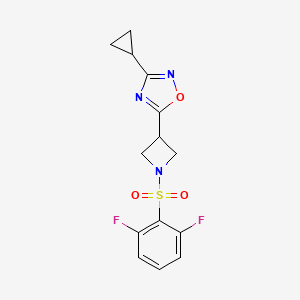
![4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2395167.png)

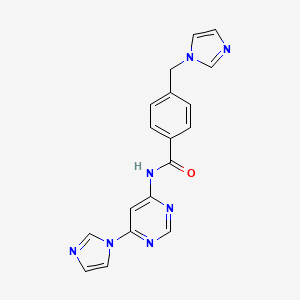
![diethyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2395171.png)
![methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B2395175.png)
![N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2395176.png)
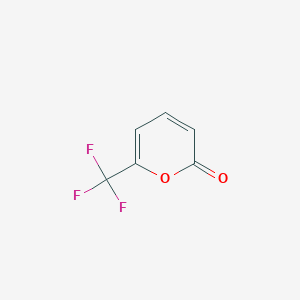

![3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole](/img/structure/B2395182.png)
![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395183.png)
